1-Methanesulfonyl-3-methylazetidin-3-amine
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Overview
Description
1-Methanesulfonyl-3-methylazetidin-3-amine is a chemical compound with the molecular formula C5H12N2O2S It is known for its unique structure, which includes a sulfonyl group attached to an azetidine ring
Preparation Methods
The synthesis of 1-Methanesulfonyl-3-methylazetidin-3-amine typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the azetidine ring, followed by the introduction of the methyl and methanesulfonyl groups. Specific reagents and catalysts are used to facilitate these reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
1-Methanesulfonyl-3-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The azetidine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-Methanesulfonyl-3-methylazetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methanesulfonyl-3-methylazetidin-3-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-Methanesulfonyl-3-methylazetidin-3-amine can be compared with other similar compounds:
Similar Compounds: Examples include 3-methylazetidine and methanesulfonyl azetidine.
Uniqueness: The presence of both the methyl and methanesulfonyl groups in this compound gives it unique chemical properties and reactivity compared to its analogs.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Biological Activity
1-Methanesulfonyl-3-methylazetidin-3-amine (MSMA) is a chemical compound characterized by its unique structure, which includes a methanesulfonyl group attached to a three-membered azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and organic synthesis.
The molecular formula of MSMA is CHNOS, and its structure allows for various chemical reactions that can lead to the synthesis of more complex molecules. The presence of the methanesulfonyl group enhances its reactivity compared to structurally similar compounds, making it a valuable building block in organic synthesis.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHNOS | Contains a methanesulfonyl group and azetidine ring. |
3-Methylazetidine | CHN | Lacks the methanesulfonyl group; simpler structure. |
Methanesulfonyl-Azetidine | CHNOS | Similar sulfonyl group but different nitrogen positioning. |
N-Methyl-1-methylazetidin-3-amine | CHN | Contains a methyl group but lacks the sulfonyl moiety. |
Biological Activity
Research indicates that MSMA may interact with various biological targets, influencing several biochemical pathways that alter cellular functions. Its unique structure allows it to potentially act as an inhibitor or modulator of specific enzymes and receptors.
Antitumor Activity
A study highlighted the synthesis of compounds related to MSMA and their evaluation for antitumor activity. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that compounds derived from MSMA could serve as potential anticancer agents. For instance, molecular docking studies indicated that certain derivatives could effectively bind to ATP-binding sites in kinases associated with tumor growth, similar to established anticancer drugs like erlotinib .
The mechanism of action for MSMA and its derivatives is thought to involve:
- Enzyme Inhibition : MSMA may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways crucial for tumor survival.
Case Studies
- Antitumor Evaluation : In vitro studies assessed the effectiveness of MSMA derivatives against different cancer cell lines. Compounds demonstrated varying levels of cytotoxicity, with some showing mean GI50 values significantly lower than standard chemotherapy agents like 5-FU .
- Molecular Docking Studies : Docking studies on MSMA derivatives revealed their potential to inhibit key signaling pathways in cancer cells by mimicking the binding modes of known inhibitors .
Properties
Molecular Formula |
C5H12N2O2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methyl-1-methylsulfonylazetidin-3-amine |
InChI |
InChI=1S/C5H12N2O2S/c1-5(6)3-7(4-5)10(2,8)9/h3-4,6H2,1-2H3 |
InChI Key |
TZFWVATTXSAIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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